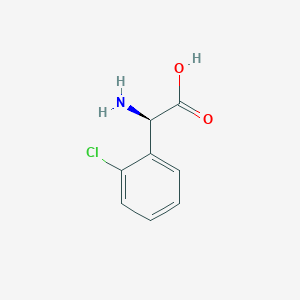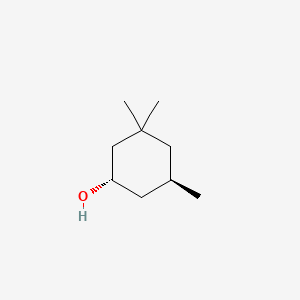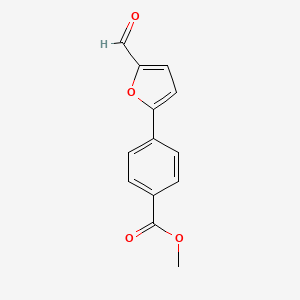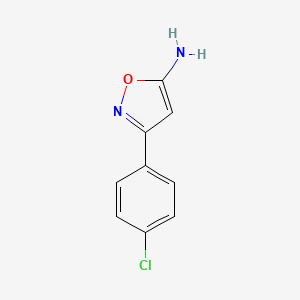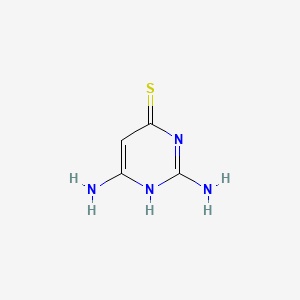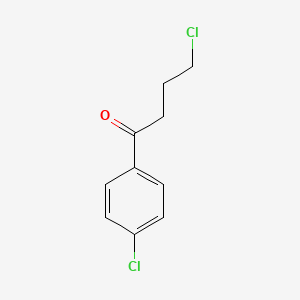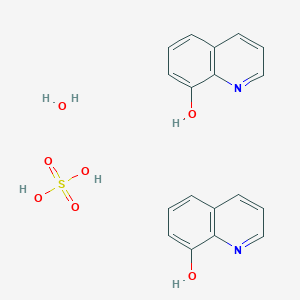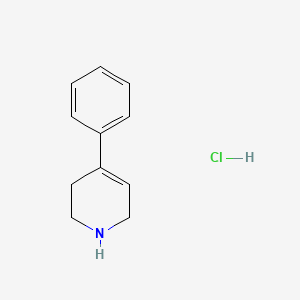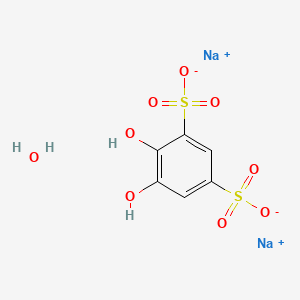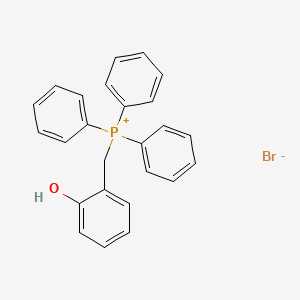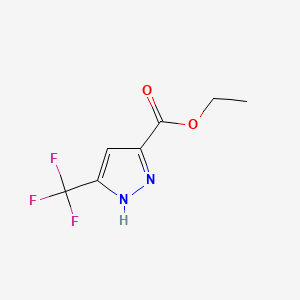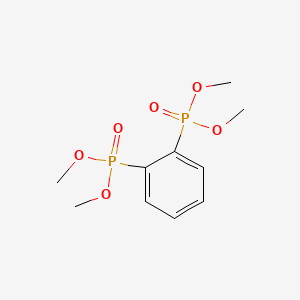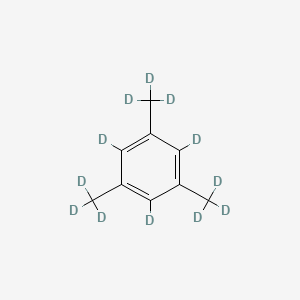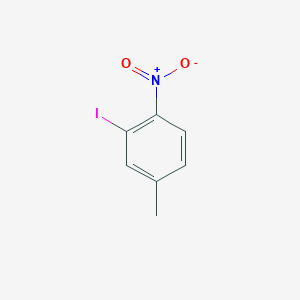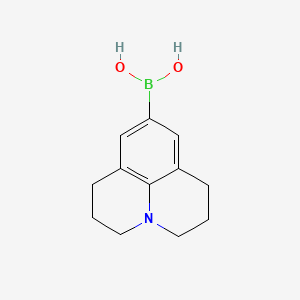
9-Julolidine boronic acid
Overview
Description
9-Julolidine boronic acid is a chemical compound with the molecular formula C12H16BNO2 . It is used in various areas of research, including chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Boronic acids, including 9-Julolidine boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of 9-Julolidine boronic acid consists of a boronic acid group attached to a julolidine ring . The boronic acid group can form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis
Boronic acids, including 9-Julolidine boronic acid, are known to interact with amines and carboxylic acids . They can also undergo protodeboronation to give boronic acids .Physical And Chemical Properties Analysis
9-Julolidine boronic acid has a molecular weight of 217.072 Da . It is known to show bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents .Scientific Research Applications
Fluorescence Anisotropy of Molecular Rotors 9-Julolidine boronic acid derivatives are utilized in the study of fluorescent molecular rotors, such as 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), for probing the microviscosity of environments through fluorescence anisotropy. These compounds' photophysical properties change with the viscosity of the surrounding medium, making them excellent probes for studying intracellular viscosity and the microviscosity of biological environments (Levitt et al., 2011).
Boronic Acid Compounds in Pharmaceutical Agents Boronic acid compounds, including 9-Julolidine boronic acid derivatives, have found extensive use as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics for recognizing biologically important saccharides. Their unique structural features lend themselves to a wide array of pharmaceutical applications (Yang et al., 2003).
Biomedical Applications of Boronic Acid Polymers Boronic acid-containing polymers, potentially including those derived from 9-Julolidine boronic acid, have shown significant promise in treating various diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in creating new biomaterials for a range of biomedical applications (Cambre & Sumerlin, 2011).
Selective Fluorescent Chemosensors The interaction of boronic acid with diols has been leveraged to develop selective fluorescent chemosensors, including those based on 9-Julolidine boronic acid derivatives, for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors offer insights into fluorescence intensity changes, excitation and emission wavelengths, and quantum yields, contributing significantly to the detection of biologically active substances (Huang et al., 2012).
Boronic Acid-Catalyzed Reactions 9-Julolidine boronic acid and its derivatives have been explored for their catalytic properties in organic reactions, including the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. These reactions underline the versatility of boronic acid in synthetic chemistry, offering new pathways to densely functionalized cyclohexanes (Hashimoto et al., 2015).
Safety And Hazards
Future Directions
The versatile functionalities of boronic acids, including 9-Julolidine boronic acid, have inspired the exploration of novel chemistries using boron . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBWUXYYINOPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374819 | |
| Record name | 9-julolidine boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Julolidine boronic acid | |
CAS RN |
391248-18-3 | |
| Record name | B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-julolidine boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Julolidine boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



